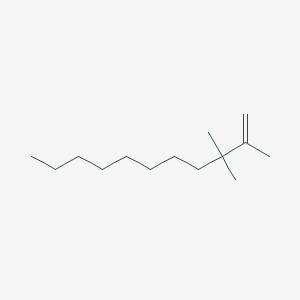
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a naphthyl-substituted amine with a butyl-substituted isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in microbial growth or inflammation. The compound’s thiazolidinone ring is crucial for its biological activity, allowing it to bind to target proteins and modulate their function.
類似化合物との比較
Similar Compounds
- 3-Butyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one
- 3-Butyl-5-methyl-2-(2-naphthyl)-1,3-thiazolidin-4-one
- 3-Butyl-5-methyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Uniqueness
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is unique due to its naphthyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
823192-01-4 |
|---|---|
分子式 |
C18H21NOS |
分子量 |
299.4 g/mol |
IUPAC名 |
3-butyl-5-methyl-2-naphthalen-1-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21NOS/c1-3-4-12-19-17(20)13(2)21-18(19)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,18H,3-4,12H2,1-2H3 |
InChIキー |
LUFYURUUAUSEFE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(SC(C1=O)C)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)

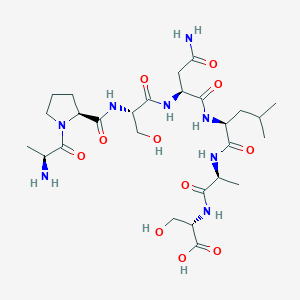
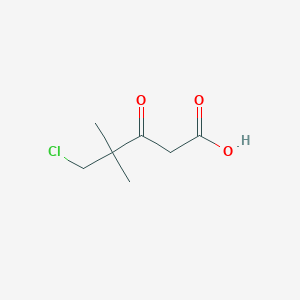
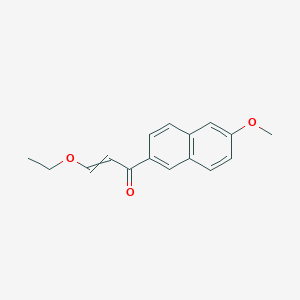
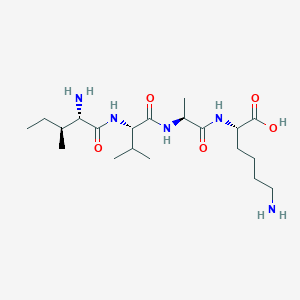
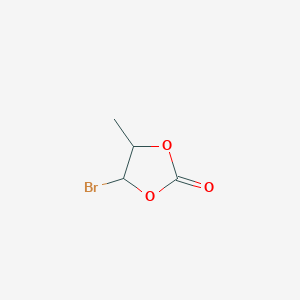
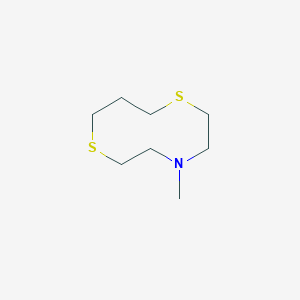
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
